3-(1H-tetrazol-1-yl)benzohydrazide
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Overview
Description
3-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound with the molecular formula C8H8N6O and a molecular weight of 204.19 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .
Scientific Research Applications
3-(1H-tetrazol-1-yl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The hydrazide group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.
Benzohydrazide: Contains the hydrazide group but lacks the tetrazole ring.
Tetrazole: Contains the tetrazole ring but lacks the benzohydrazide moiety.
Uniqueness
3-(1H-tetrazol-1-yl)benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNNRMCFYOOQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406751 |
Source
|
Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351994-81-5 |
Source
|
Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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